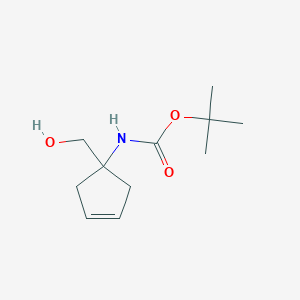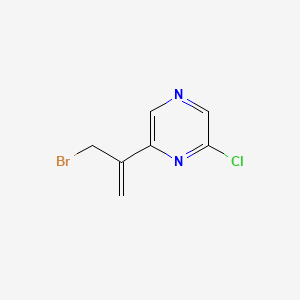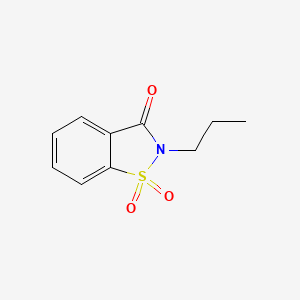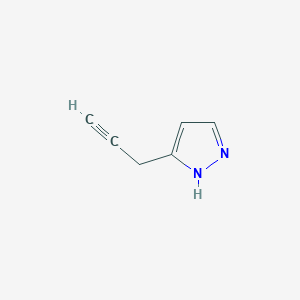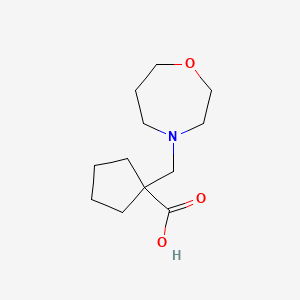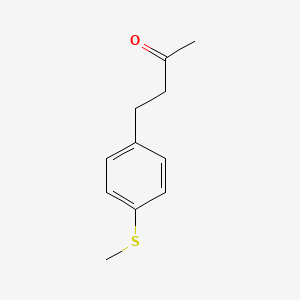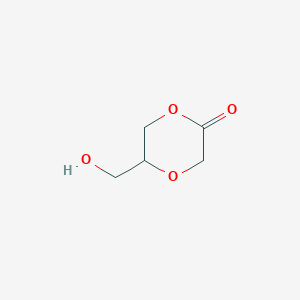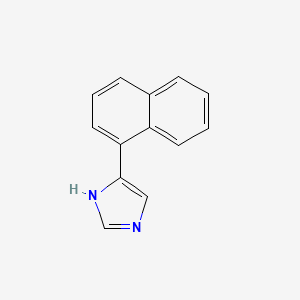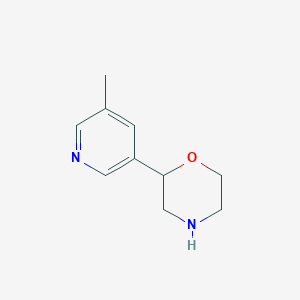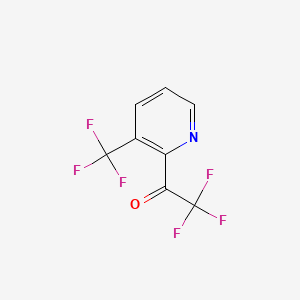
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups and a pyridine ring in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, vapor-phase reactions and the use of fluorinated solvents can be employed to achieve better control over the reaction parameters .
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .
科学研究应用
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules with enhanced metabolic stability and bioavailability.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, the compound may inhibit enzymes involved in metabolic pathways or modulate receptor activity in the central nervous system .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 1-Trifluoroacetyl piperidine
- 2-(Trifluoromethyl)thiazole derivatives
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one stands out due to its dual trifluoromethyl groups and the specific positioning of these groups on the pyridine ring. This unique structure imparts enhanced stability, lipophilicity, and metabolic resistance, making it particularly valuable in drug design and agrochemical applications .
属性
分子式 |
C8H3F6NO |
|---|---|
分子量 |
243.11 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)4-2-1-3-15-5(4)6(16)8(12,13)14/h1-3H |
InChI 键 |
LYIPIXFJTQZXIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


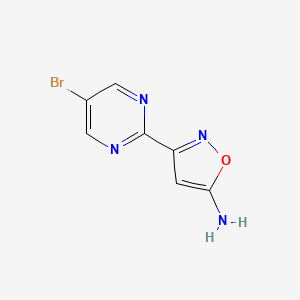
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
